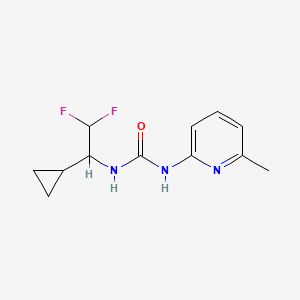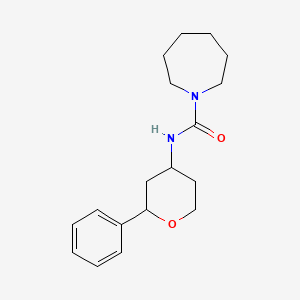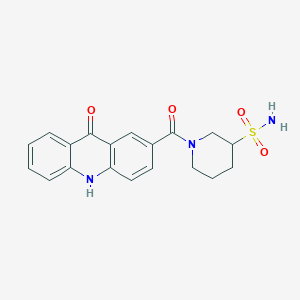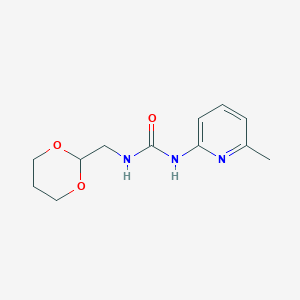
1-(1-Cyclopropyl-2,2-difluoroethyl)-3-(6-methylpyridin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Cyclopropyl-2,2-difluoroethyl)-3-(6-methylpyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structural features of this compound, such as the cyclopropyl and difluoroethyl groups, contribute to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclopropyl-2,2-difluoroethyl)-3-(6-methylpyridin-2-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of key intermediates, such as 1-cyclopropyl-2,2-difluoroethanol and 6-methyl-2-aminopyridine.
Formation of Urea Derivative: The intermediates are then reacted with an isocyanate or a carbamoyl chloride under controlled conditions to form the desired urea derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Cyclopropyl-2,2-difluoroethyl)-3-(6-methylpyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(1-Cyclopropyl-2,2-difluoroethyl)-3-(6-methylpyridin-2-yl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Agriculture: It may be used as a precursor for the synthesis of agrochemicals, such as herbicides or insecticides.
Material Science: The compound’s unique structural features may make it suitable for use in the development of advanced materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(1-Cyclopropyl-2,2-difluoroethyl)-3-(6-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Cyclopropyl-2,2-difluoroethyl)-3-(pyridin-2-yl)urea: Similar structure but lacks the methyl group on the pyridine ring.
1-(1-Cyclopropyl-2,2-difluoroethyl)-3-(6-chloropyridin-2-yl)urea: Similar structure but has a chlorine atom instead of a methyl group on the pyridine ring.
Uniqueness
1-(1-Cyclopropyl-2,2-difluoroethyl)-3-(6-methylpyridin-2-yl)urea is unique due to the presence of both the cyclopropyl and difluoroethyl groups, which contribute to its distinct chemical and biological properties. The methyl group on the pyridine ring also adds to its uniqueness, potentially affecting its reactivity and interactions with molecular targets.
Propiedades
IUPAC Name |
1-(1-cyclopropyl-2,2-difluoroethyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N3O/c1-7-3-2-4-9(15-7)16-12(18)17-10(11(13)14)8-5-6-8/h2-4,8,10-11H,5-6H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEWQFRMONKNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC(C2CC2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 1-benzyl-3-[(1-methylpyrazol-3-yl)methylamino]piperidine-3-carboxylate](/img/structure/B6749718.png)
![N-[1-(9-oxo-10H-acridine-2-carbonyl)piperidin-4-yl]methanesulfonamide](/img/structure/B6749724.png)


![3-amino-N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B6749749.png)
![2-[2-(4-Methyl-3-oxo-1,4-diazepane-1-carbonyl)phenyl]benzonitrile](/img/structure/B6749755.png)
![3-fluoro-N-[1-(oxolan-2-yl)prop-2-ynyl]pyridine-4-carboxamide](/img/structure/B6749759.png)
![2-(4-Bromophenyl)-1-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one](/img/structure/B6749765.png)
![Ethyl 2-[(1-methylpyrazole-3-carbonyl)-propylamino]propanoate](/img/structure/B6749772.png)
![3-[(1R)-1-(2,4-dichlorophenyl)ethyl]-1-methyl-1-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B6749773.png)
![1-[[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methyl]-3-[4-(methoxymethyl)phenyl]urea](/img/structure/B6749775.png)
![1-[(1-Benzylpyrrolidin-3-yl)methyl]-3-[4-(methoxymethyl)phenyl]-1-methylurea](/img/structure/B6749778.png)

![Methyl 2-[1-[[4-(difluoromethyl)phenyl]sulfonylamino]cyclopentyl]acetate](/img/structure/B6749806.png)
